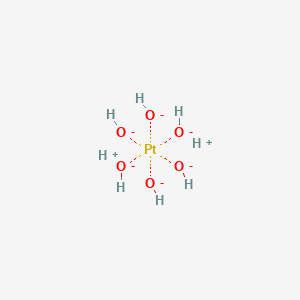

Hydron;platinum;hexahydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

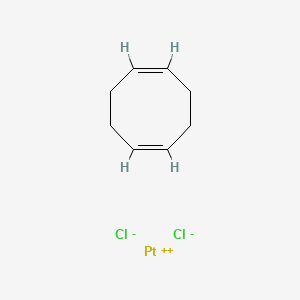

Hydron Platinum Hexahydroxide (HPH) is a synthetic compound that has been studied for its potential applications in the fields of medicine and biochemistry. HPH is a coordination complex composed of a central platinum atom surrounded by six hydroxide molecules. This compound has been studied for its ability to act as a catalyst in various chemical reactions and for its potential therapeutic applications.

Scientific Research Applications

Catalysis in Chemical Reactions

Hydrogen platinum catalysts are known for their ability to significantly reduce the activation energy of reactions, thereby increasing the reaction rate. This makes them valuable for rapid heat transfer and chemical synthesis, particularly in industrial processes where efficiency is paramount .

Biomedical Applications

Platinum compounds, including those related to “Hydron;platinum;hexahydroxide”, are extensively used in biomedicine. They are chosen for their unique properties, such as biocompatibility and effectiveness in various treatments, including cancer therapy .

Hydrogen Production Technology

The compound’s potential role in hydrogen production technology is significant. It could serve as a catalyst in the electrolysis of water, a process that is essential for producing hydrogen fuel .

Environmental Remediation

The application of hydrogen-rich water, which may involve “Hydron;platinum;hexahydroxide”, can improve plant growth under stress conditions such as heavy metal toxicity, suggesting a role in environmental remediation efforts .

Electrocatalysts and Catalytic Converters

Platinum nanoparticles, which share similar properties with “Hydron;platinum;hexahydroxide”, are used as electrocatalysts in fuel cells and catalytic converters in vehicles to reduce harmful emissions .

Nanotechnology Applications

In nanotechnology, platinum-based compounds are utilized in coatings, plastics, nanofibers, and textiles due to their stability and conductive properties .

Mechanism of Action

Target of Action

Hydron;platinum;hexahydroxide, also known as Dihydrogen Hexahydroxyplatinate(IV), is a platinum-based compound . Platinum-based compounds are widely used in the therapy of human neoplasms . The primary targets of these compounds are DNA, RNA, and proteins within the cell . The interaction with these targets leads to the anti-proliferative effect, which is the basis of their use in cancer treatment .

Mode of Action

The mode of action of Hydron;platinum;hexahydroxide involves its interaction with its targets, leading to changes within the cell. The compound forms covalent bonds with DNA, altering its structure and preventing replication and transcription . This results in cell death, thereby inhibiting the growth of cancer cells . The mechanism of action is distinct from that of conventional platinum drugs such as cisplatin .

Biochemical Pathways

Hydron;platinum;hexahydroxide affects various biochemical pathways within the cell. The compound’s interaction with DNA, RNA, and proteins can disrupt normal cellular processes, leading to cell death .

Pharmacokinetics

The pharmacokinetics of platinum-based compounds like Hydron;platinum;hexahydroxide involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound, determining its effectiveness in the body .

Result of Action

The result of Hydron;platinum;hexahydroxide’s action is the inhibition of cell proliferation, leading to cell death. This is achieved through the compound’s interaction with DNA, RNA, and proteins, disrupting normal cellular processes . This makes Hydron;platinum;hexahydroxide effective in the treatment of various types of cancer .

Action Environment

The action, efficacy, and stability of Hydron;platinum;hexahydroxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its action

properties

IUPAC Name |

hydron;platinum;hexahydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2O.Pt/h6*1H2;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFKUSIUMUEWCM-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O6Pt-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydron;platinum;hexahydroxide | |

CAS RN |

51850-20-5 |

Source

|

| Record name | Dihydrogen hexahydroxyplatinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051850205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.